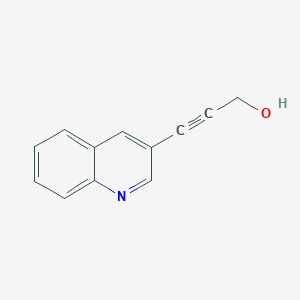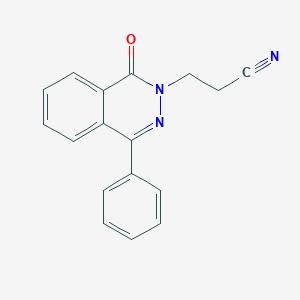
3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile, also known as PPD-105, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of phthalazinone derivatives and has been found to exhibit interesting biological activities.
Mecanismo De Acción
The mechanism of action of 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile is not fully understood. However, studies have suggested that the compound may exert its biological effects through the modulation of various signaling pathways in the body. 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has been found to inhibit the activity of certain enzymes and proteins, which may contribute to its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile exhibits a range of biochemical and physiological effects. The compound has been found to reduce inflammation in the body by inhibiting the activity of certain enzymes and proteins. 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. In addition, the compound has been found to have anticancer properties, which may make it a potential therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile in lab experiments is that it has been found to exhibit interesting biological activities. This makes it a potentially useful compound for studying various biological processes in the body. However, one limitation of using 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving the compound.
Direcciones Futuras
There are several future directions for research involving 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile. One potential area of research is the development of 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the investigation of the compound's anticancer properties. Further studies are also needed to fully understand the mechanism of action of 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile and to identify potential side effects associated with its use.
Conclusion:
In conclusion, 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile is a synthetic compound that has been studied for its potential use in scientific research. The compound exhibits interesting biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. However, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has been reported in the literature. The compound can be synthesized by reacting 4-phenylphthalazin-1(2H)-one with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of reactions to yield 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile.
Aplicaciones Científicas De Investigación
3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has been studied for its potential use in scientific research. The compound has been found to exhibit interesting biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
76972-37-7 |
|---|---|
Fórmula molecular |
C17H13N3O |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
3-(1-oxo-4-phenylphthalazin-2-yl)propanenitrile |
InChI |
InChI=1S/C17H13N3O/c18-11-6-12-20-17(21)15-10-5-4-9-14(15)16(19-20)13-7-2-1-3-8-13/h1-5,7-10H,6,12H2 |
Clave InChI |
UMOKWKQAKXBSFF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC#N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC#N |
Solubilidad |
12.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



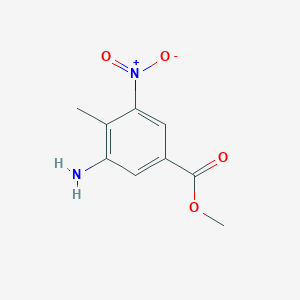

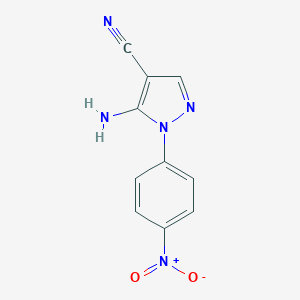


![[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184833.png)
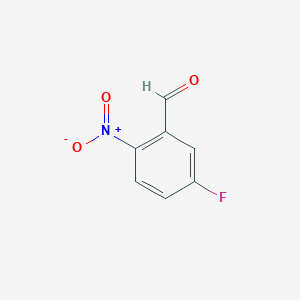
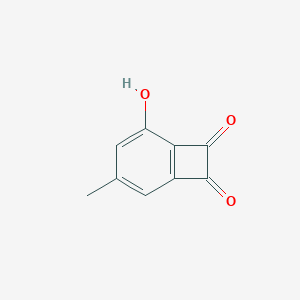


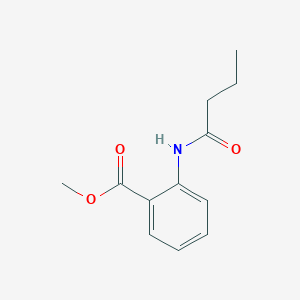
![3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B184846.png)
